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molecular formula C15H17NO3 B054182 3-Hydroxy Agomelatine

3-Hydroxy Agomelatine

Cat. No. B054182
M. Wt: 259.30 g/mol
InChI Key: VUBBOOVHTBZRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05591775

Procedure details

Dissolve 0.2 g (0.771 mmol) of N-[2-(7-methoxy-3-hydroxynaphth-1-yl)ethyl]acetamide, according to Example 77, in 5 cm3 of anhydrous dichloromethane. Cool in a bath of ice and salt. Add dropwise 0.8 cm3 of 1M boron tribromide. Stir in ice at room temperature for 4 hours. Add a further 0.8 cm3 of 1M boron tribromide in CH2CL2. Allow to stir overnight at room temperature. Bring to pH 8 with 1N NaOH. Extract with CH2Cl2. Dry with MgSO4. Evaporate off the solvent. Recover the product. Extract with methyl ethyl ketone. Dry over MgSO4. Evaporate off the solvent. Purify the product on 30 g of silica. Elute with CH2Cl2 /MeOH: 95/5. The product of Example 78 is obtained.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[C:8]([OH:19])[CH:9]=[C:10]2[CH2:13][CH2:14][NH:15][C:16](=[O:18])[CH3:17])=[CH:5][CH:4]=1.B(Br)(Br)Br.[OH-].[Na+]>ClCCl>[OH:19][C:8]1[CH:9]=[C:10]([CH2:13][CH2:14][NH:15][C:16](=[O:18])[CH3:17])[C:11]2[C:6]([CH:7]=1)=[CH:5][CH:4]=[C:3]([OH:2])[CH:12]=2 |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
COC1=CC=C2C=C(C=C(C2=C1)CCNC(C)=O)O
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir in ice at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool in a bath of ice and salt
STIRRING
Type
STIRRING
Details
Allow to stir overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
Extract with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry with MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporate off the solvent
CUSTOM
Type
CUSTOM
Details
Recover the product
EXTRACTION
Type
EXTRACTION
Details
Extract with methyl ethyl ketone
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporate off the solvent
CUSTOM
Type
CUSTOM
Details
Purify the product on 30 g of silica
WASH
Type
WASH
Details
Elute with CH2Cl2 /MeOH

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC=1C=C(C2=CC(=CC=C2C1)O)CCNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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